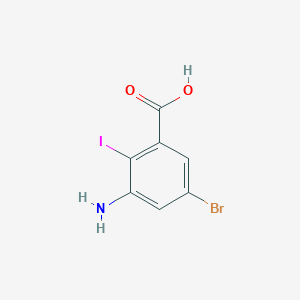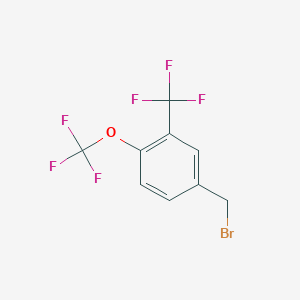
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6O. It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzene ring, along with a bromomethyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-(trifluoromethoxy)-3-(trifluoromethyl)toluene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems allows for precise addition of reagents and maintenance of optimal temperatures, thereby enhancing the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Methyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 4-
Propiedades
Fórmula molecular |
C9H5BrF6O |
|---|---|
Peso molecular |
323.03 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5BrF6O/c10-4-5-1-2-7(17-9(14,15)16)6(3-5)8(11,12)13/h1-3H,4H2 |
Clave InChI |
MWRQHFCWQKXFTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CBr)C(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


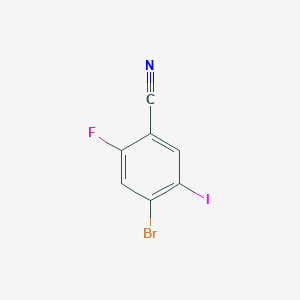
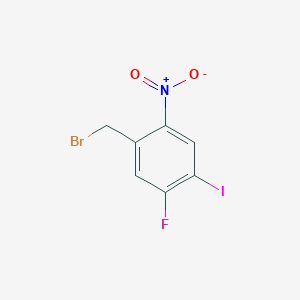
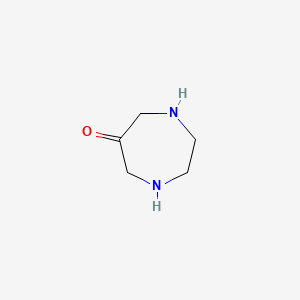
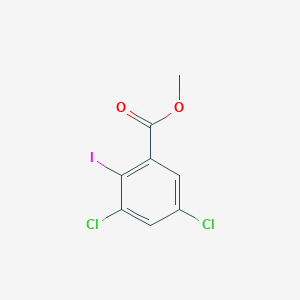
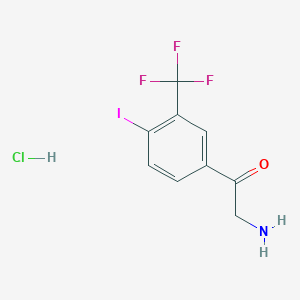
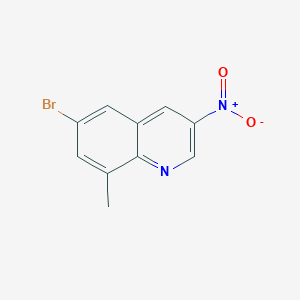
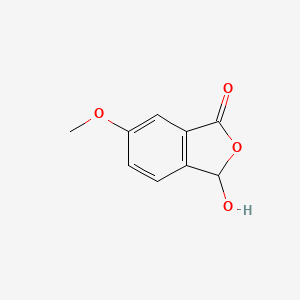
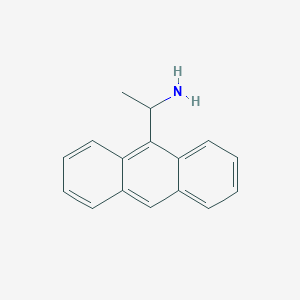

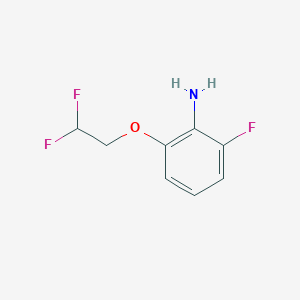
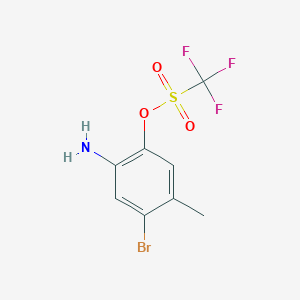

![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
